N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide

Medicinal Chemistry Drug Design Physicochemical Profiling

This N-substituted quinoxaline-2-carboxamide features a distinct 3-(furan-2-yl)pyrazin-2-yl methyl substituent absent from published comparator series, providing unique hydrogen-bonding and π-stacking interactions. The furan-pyrazine moiety expands heteroaromatic SAR beyond simple benzyl analogs, reducing risk of potency loss. Robust physicochemical profile (XLogP3=1, TPSA=93.8 Ų) ensures drug-like properties. Ideal for antimycobacterial (M. tuberculosis), kinase, and anticancer screening. Available in mg quantities for analog synthesis.

Molecular Formula C18H13N5O2
Molecular Weight 331.335
CAS No. 2034498-77-4
Cat. No. B2741493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide
CAS2034498-77-4
Molecular FormulaC18H13N5O2
Molecular Weight331.335
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=CC=CO4
InChIInChI=1S/C18H13N5O2/c24-18(15-11-21-12-4-1-2-5-13(12)23-15)22-10-14-17(20-8-7-19-14)16-6-3-9-25-16/h1-9,11H,10H2,(H,22,24)
InChIKeyAVUXBEDXXRXHOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide (CAS 2034498-77-4): Compound Identity and Physicochemical Baseline for Procurement


N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide (CAS 2034498-77-4) is a synthetic heterocyclic small molecule composed of a quinoxaline-2-carboxamide core linked via a methylene bridge to a 3-(furan-2-yl)pyrazine moiety, with molecular formula C18H13N5O2 and a molecular weight of 331.3 g/mol [1]. The compound belongs to the N-substituted quinoxaline-2-carboxamide class, a privileged scaffold in medicinal chemistry known for engaging diverse biological targets including kinases, GPCRs, and microbial enzymes [2]. Its computed physicochemical profile—XLogP3 of 1, topological polar surface area (TPSA) of 93.8 Ų, 1 hydrogen bond donor, and 6 hydrogen bond acceptors—places it within favorable drug-like property space (Lipinski Rule of Five compliant) [1]. The compound is commercially available from chemical suppliers including Life Chemicals (catalog F6562-9249) in milligram to micromolar quantities for research use [3].

Why N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide Cannot Be Substituted with Generic Quinoxaline-2-Carboxamide Analogs


Within the N-substituted quinoxaline-2-carboxamide class, even minor structural variations produce substantial shifts in biological activity profiles. Published structure-activity relationship (SAR) data on closely related analogs demonstrate that the N-substituent identity—whether benzyl, naphthylmethyl, or heteroaryl-methyl—is the primary driver of both antimycobacterial potency and anticancer selectivity [1]. In a systematic study of 30 N-substituted quinoxaline-2-carboxamides, in vitro activity against Mycobacterium tuberculosis H37Ra ranged from MIC 3.91 to >500 µg/mL depending solely on the N-substituent, with the most active compounds clustered in the N-benzyl subseries [1]. The target compound's unique 3-(furan-2-yl)pyrazin-2-yl methyl substituent introduces a combination of a π-excessive furan ring and a π-deficient pyrazine ring that is absent from all published comparator series, creating a distinct hydrogen-bonding and π-stacking interaction profile that cannot be replicated by simple benzyl or naphthylmethyl analogs [2]. Generic substitution with structurally similar but functionally unevaluated analogs therefore carries a high risk of losing target engagement, selectivity, or potency in any assay system.

Quantitative Differentiation Evidence for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide Versus Closest Analogs


Physicochemical Differentiation: Hydrogen Bond Acceptor Capacity vs. Thiophene Analog (CAS 2034496-90-5)

The furan oxygen in the target compound provides a distinct hydrogen bond acceptor (HBA) profile compared to the thiophene sulfur in its closest direct analog, N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide (CAS 2034496-90-5). While the target compound bears 6 HBA sites (including the furan oxygen), the thiophene analog replaces an HBA-capable furan oxygen with a weaker HBA sulfur atom, which alters the compound's interaction potential with biological targets [1]. The target compound's topological polar surface area (TPSA) of 93.8 Ų versus the thiophene analog's predicted TPSA of approximately 83.8 Ų (estimated by sulfur replacement) indicates a ~10 Ų increase in polar surface area, which may influence membrane permeability and oral bioavailability predictions [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Structural Scaffold Differentiation: Furan-Pyrazine Motif vs. N-Benzyl Quinoxaline-2-Carboxamide Baseline Series

In a published SAR study of N-substituted quinoxaline-2-carboxamides evaluated against M. tuberculosis H37Ra, the N-benzyl subseries demonstrated the highest antimycobacterial activity with MIC values ranging from 3.91 to 15.625 µg/mL for the most active members [1]. The target compound incorporates a 3-(furan-2-yl)pyrazin-2-yl methyl substituent, which introduces two additional heteroaromatic rings (furan and pyrazine) beyond the simple benzyl group found in the most active published analogs. This structural expansion increases the heavy atom count from ~18 (N-benzyl analog) to 25 (target compound) and introduces 4 additional heteroatoms (2N from pyrazine, 1O from furan, plus the pyrazine ring nitrogens) [2]. The added heteroaromatic system creates potential for π-π stacking interactions with aromatic residues in enzyme active sites (e.g., mycobacterial enoyl-ACP reductase InhA or DNA topoisomerase) that are not available to simple N-benzyl analogs [1].

Antimycobacterial Structure-Activity Relationship Scaffold Optimization

Lipophilicity-Ligand Efficiency Differentiation: Balanced XLogP3 vs. High-LogP Naphthylmethyl Analog

The target compound's computed XLogP3 of 1 represents a significantly lower lipophilicity compared to N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (compound 29 from Bouz et al. 2021), which bears a naphthalene substituent and has a predicted XLogP3 of approximately 3.5–4.0 [1][2]. Compound 29 was identified as a potential antineoplastic agent with selective cytotoxicity against HepG2 (hepatic), SK-OV-3 (ovarian), and PC-3 (prostate) cancer cell lines, but its high lipophilicity may limit aqueous solubility and increase promiscuous binding risk [1]. The target compound's XLogP3 of 1 falls within the optimal range (1–3) for oral drug candidates as defined by Lipinski and subsequent analyses, while maintaining a molecular weight of 331.3 g/mol—well below the 500 Da threshold [2]. This balanced LogP may confer superior solubility and reduced off-target binding compared to high-LogP naphthylmethyl analogs.

Ligand Efficiency Drug-Likeness ADME Prediction

Vendor-Supplied Purity and Specification Baseline for Reproducible Procurement

The target compound is available from Life Chemicals (catalog F6562-9249) at specified quantities and purity levels, with pricing benchmarks that enable procurement planning [1]. Vendor documentation indicates quality control by LCMS and/or 400 MHz NMR, with a guaranteed purity of >90% for research-grade material [1]. This level of analytical characterization is essential for reproducible biological assay results. In comparison, many in-house synthesized N-substituted quinoxaline-2-carboxamide analogs in the published literature (e.g., Bouz et al. 2021) were characterized by similar analytical methods (NMR, IR, HRMS) with purity typically ≥95% after chromatographic purification [2]. The commercial availability with defined purity specifications reduces batch-to-batch variability risk compared to non-standardized in-house synthesis.

Compound Procurement Quality Control Assay Reproducibility

Recommended Application Scenarios for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide Based on Established Evidence


Antimycobacterial Drug Discovery: Lead-Finding Screening Cascade

Given the established antimycobacterial activity of the N-substituted quinoxaline-2-carboxamide class against M. tuberculosis H37Ra (MIC 3.91–15.625 µg/mL for active N-benzyl analogs) [1], the target compound is positioned as an advanced analog for screening in mycobacterial growth inhibition assays. Its expanded heteroaromatic substituent (furan-pyrazine) may engage additional binding sites on validated mycobacterial targets such as InhA (enoyl-ACP reductase) or DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase). Researchers should prioritize MIC determination against M. tuberculosis H37Ra and H37Rv strains, using pyrazinamide (MIC ~6–50 µg/mL depending on pH) and isoniazid (MIC ~0.02–0.2 µg/mL) as internal assay controls.

Kinase Inhibitor Screening: Tyrosine Kinase and PI3K Pathway Profiling

Quinoxaline-2-carboxamide derivatives have been identified as ATP-competitive kinase inhibitors, with published examples showing activity against FGFR, VEGFR-2, and PI3K/Akt/mTOR pathway components [2][3]. The target compound's furan-pyrazine substituent provides additional hydrogen bonding and π-stacking capacity that may enhance kinase hinge-region binding. Recommended screening includes a broad kinase selectivity panel (e.g., 50–100 kinases at 1 µM) followed by IC50 determination against hit kinases, with staurosporine as a positive control. The compound's balanced lipophilicity (XLogP3 = 1) and moderate TPSA (93.8 Ų) suggest compatibility with cellular kinase assays without excessive non-specific protein binding [4].

Anticancer Lead Optimization: Cytotoxicity Screening Across Solid Tumor Cell Lines

Based on the class-level observation that N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (compound 29) exhibited selective cytotoxicity against HepG2, SK-OV-3, and PC-3 cancer cell lines [1], the target compound should be screened in similar cancer cell line panels (e.g., NCI-60 or a focused panel including HepG2, SK-OV-3, PC-3, MCF-7, and A549). The compound's lower lipophilicity compared to compound 29 may result in differentiated cell permeability and intracellular exposure, warranting parallel measurement of cellular uptake by LC-MS. Non-tumorigenic cell lines (e.g., HEK293 or WI-38 fibroblasts) should be included to assess tumor selectivity ratios.

Structure-Activity Relationship (SAR) Expansion: Modular Derivatization Platform

The compound's modular architecture—quinoxaline-2-carboxamide core, methylene linker, and 3-(furan-2-yl)pyrazine tail—enables systematic SAR exploration [2]. The furan ring can be replaced with thiophene, oxazole, or substituted phenyl groups to probe electronic and steric effects; the pyrazine ring can be substituted at the 5- and 6-positions; and the quinoxaline core can be modified at the 6- and 7-positions. The target compound serves as a versatile starting point for parallel synthesis of 20–50 analog libraries. Commercial availability of the parent compound in 1 mg quantities (Life Chemicals, ~$57) provides sufficient material for initial analog synthesis and primary screening [4].

Quote Request

Request a Quote for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.